The Advent of a Molecular Probe: A Technical History of Bromoacetylcholine as an Affinity Label
The Advent of a Molecular Probe: A Technical History of Bromoacetylcholine as an Affinity Label
For decades, the intricate dance between a neurotransmitter and its receptor was a concept confined to the realm of physiological observation. The ability to dissect this interaction at a molecular level, to pinpoint the precise location of binding, was a significant leap forward in neurobiology and pharmacology. This in-depth technical guide explores the history and application of a pivotal tool in this endeavor: bromoacetylcholine, an affinity label that provided one of the first chemical footholds for understanding the architecture of the nicotinic acetylcholine receptor.
The Genesis of Affinity Labeling: A New Paradigm in Receptor Biochemistry
The concept of affinity labeling emerged from the desire to move beyond reversible interactions and create a stable, covalent bond between a ligand and its biological target.[1] This technique utilizes a molecule that not only possesses a high affinity for the binding site of interest but also carries a reactive chemical group.[1] This reactive moiety, once in the proximity of the binding pocket, can form a covalent linkage with a nearby amino acid residue, effectively "labeling" the site.
The first forays into this field in the context of neurotransmitter receptors were made on the muscarinic acetylcholine receptor in the mid-1960s.[1] However, it was the study of the nicotinic acetylcholine receptor (nAChR), particularly from the electric organs of species like the electric eel (Electrophorus electricus) and the torpedo ray (Torpedo californica), that saw the most significant advancements with this technology.[2][3] Early affinity labels for the nAChR, such as p-(trimethylammonium)benzenediazonium fluoroborate (TDF) and 4-(N-maleimido)phenyltrimethylammonium (MPTA), paved the way for more specific and versatile probes.[1]
The Emergence of Bromoacetylcholine: A Substrate-Directed Molecular Probe
The development and application of bromoacetylcholine as an affinity label for the nAChR are significantly attributed to the pioneering work of Dr. Arthur Karlin and his colleagues.[2][4] Their research in the 1970s was instrumental in elucidating the structure and function of this critical receptor.[2] Bromoacetylcholine, a structural analog of the natural neurotransmitter acetylcholine, was an ideal candidate for an affinity label. Its choline head group provided the necessary affinity for the cholinergic binding site, while the bromoacetyl group served as the reactive electrophile poised to form a covalent bond.
Synthesis of Bromoacetylcholine
While now commercially available, the initial synthesis of bromoacetylcholine for research purposes was a crucial step. The synthesis typically involves the reaction of choline with a bromoacetylating agent, such as bromoacetyl bromide, in an appropriate solvent.
Conceptual Synthesis Pathway:
This straightforward synthesis provided researchers with a tool to irreversibly block the acetylcholine binding site, enabling a range of biochemical and structural studies that were previously impossible.
Mechanism of Action: Covalent Modification of the Acetylcholine Receptor
Bromoacetylcholine functions as a classical affinity label. The process begins with the reversible binding of the bromoacetylcholine molecule to the acetylcholine binding site on the nAChR. This initial, non-covalent interaction is driven by the affinity of the choline moiety for the aromatic and negatively charged residues within the binding pocket.
Once positioned within the binding site, the electrophilic bromoacetyl group is in close proximity to nucleophilic amino acid residues. The primary targets for alkylation by bromoacetylcholine are the side chains of cysteine residues. The sulfhydryl group of cysteine acts as a potent nucleophile, attacking the carbon atom bearing the bromine atom in an SN2 reaction. This results in the formation of a stable thioether bond, covalently linking the acetylcholine analog to the receptor.
This irreversible inactivation of the receptor allowed researchers to:
-
Identify the subunits that constitute the acetylcholine binding site.
-
Determine the stoichiometry of ligand binding sites on the receptor complex.[5]
-
Probe the conformational changes associated with agonist and antagonist binding.
Experimental Protocol: Affinity Labeling of the Nicotinic Acetylcholine Receptor with Bromoacetylcholine
The following is a generalized protocol based on the principles established in the literature for the affinity labeling of the nAChR from Torpedo electric organ membranes. Specific concentrations and incubation times may require optimization depending on the receptor preparation and experimental goals.
Materials:
-
Purified nAChR-rich membrane fragments from Torpedo californica.
-
Bromoacetylcholine bromide.[6]
-
Dithiothreitol (DTT) for receptor reduction.
-
Iodoacetamide or N-ethylmaleimide for quenching excess reducing agent.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Radiolabeled bromoacetylcholine (e.g., [3H]bromoacetylcholine) for quantification.
-
Scintillation counter.
-
SDS-PAGE and autoradiography equipment.
Procedure:
-
Receptor Preparation: Resuspend the nAChR-rich membranes in the assay buffer to a desired protein concentration.
-
Reduction of the Receptor (Optional but often enhances labeling): Treat the membrane suspension with a reducing agent like DTT (typically in the low millimolar range) to reduce a disulfide bond near the acetylcholine binding site, making a cysteine residue more accessible.
-
Quenching of Reducing Agent: After a short incubation with DTT, add a molar excess of a quenching agent like iodoacetamide to react with the remaining DTT and prevent non-specific reactions.
-
Affinity Labeling: Add bromoacetylcholine (radiolabeled or non-radiolabeled) to the receptor preparation. The concentration will depend on the Kd of the interaction and the desired level of labeling, but is often in the micromolar range. Incubate for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
Termination of Reaction: The reaction can be stopped by dilution with a large volume of buffer, centrifugation to pellet the membranes, or the addition of a competitive antagonist to displace any non-covalently bound bromoacetylcholine.
-
Analysis of Labeling:
-
Quantification: If using radiolabeled bromoacetylcholine, the extent of covalent incorporation can be determined by scintillation counting of the washed membrane pellets.
-
Subunit Identification: The labeled receptor can be solubilized and the subunits separated by SDS-PAGE. Autoradiography of the gel will reveal which subunits have been covalently modified.
-
Peptide Mapping: To identify the specific amino acid residue(s) labeled, the labeled subunit can be excised from the gel, subjected to proteolytic digestion (e.g., with trypsin), and the resulting peptides separated by HPLC. The radioactive peptide fraction can then be sequenced.[7][8]
-
Identification of the Labeled Residues: Pinpointing the Binding Site
A crucial outcome of affinity labeling studies with bromoacetylcholine and other reagents was the identification of the specific amino acid residues that form the acetylcholine binding pocket. Through techniques like peptide mapping and sequencing of the labeled receptor subunits, it was demonstrated that cysteine residues on the α-subunits of the nAChR are the primary targets for alkylation.[9] Specifically, cysteines at positions homologous to 192 and 193 in the Torpedo α-subunit were identified as being in close proximity to the binding site.[9] This provided direct chemical evidence for the location of the neurotransmitter binding site and was a cornerstone in the development of structural models of the nAChR.
Bromoacetylcholine and Acetylcholinesterase: A Dual Target
While primarily known for its use in labeling the nAChR, bromoacetylcholine also acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft.[10][11] Bromoacetylcholine can act as an irreversible inhibitor of AChE, likely through a similar mechanism of alkylating a nucleophilic residue within the enzyme's active site. The kinetics of this inhibition have been studied to understand the structure of the AChE active site.[12][13][14]
Quantitative Insights from Bromoacetylcholine Labeling
Affinity labeling with bromoacetylcholine has provided valuable quantitative data on the nAChR.
| Parameter | Typical Value/Observation | Significance |
| Stoichiometry of Labeling | Biphasic concentration dependence, suggesting two classes of binding sites with different affinities.[5] | Revealed the existence of two distinct ligand-binding sites on the receptor oligomer. |
| Labeled Subunit | Primarily the α-subunit (Mr ~40,000-43,000).[5] | Confirmed the α-subunit as the primary component of the acetylcholine binding site. |
| Kinetics of Inactivation | Time- and concentration-dependent irreversible inhibition. | Consistent with the mechanism of affinity labeling. |
Legacy and Impact
Bromoacetylcholine, as an early and effective affinity label, played a vital role in transforming the acetylcholine receptor from a physiological concept into a tangible molecular entity. The insights gained from its use, particularly by Arthur Karlin's group, laid the groundwork for our current understanding of the structure, function, and pharmacology of the nicotinic acetylcholine receptor. While more sophisticated techniques like cryo-electron microscopy now provide atomic-level resolution of these receptors, the fundamental knowledge of the location and composition of the binding site, first gleaned through chemical probes like bromoacetylcholine, remains a cornerstone of modern neuroscience and drug development.
References
- Dolly, J. O., & Barnard, E. A. (1980). Stoichiometry of the ligand-binding sites in the acetylcholine-receptor oligomer from muscle and from electric organ. Measurement by affinity alkylation with bromoacetylcholine. European Journal of Biochemistry, 109(2), 495–505.
- Karlin, A., Prives, J., Deal, W., & Winnik, M. (1971). Affinity labeling of the acetylcholine receptor in the electroplax. Journal of Molecular Biology, 61(1), 175–188.
- Changeux, J.-P. (2018). Discovery of the First Neurotransmitter Receptor: The Acetylcholine Nicotinic Receptor. International Journal of Molecular Sciences, 19(11), 3589.
- Karlin, A., McNamee, M. G., & Cowburn, D. A. (1976). Assay of the acetylcholine receptor by affinity labeling. Analytical Biochemistry, 76(2), 442–451.
- Nathanson, N. M., & Hall, Z. W. (1979). Subunit structure and peptide mapping of junctional and extrajunctional acetylcholine receptors from rat muscle. Biochemistry, 18(15), 3392–3401.
- Gullick, W. J., & Lindstrom, J. M. (1982). Monoclonal antibodies as probes of acetylcholine receptor structure. 1. Peptide mapping. Biochemistry, 21(18), 4563–4569.
- Baenziger, J. E., & Methot, S. (2001). Anionic Lipids Allosterically Modulate Multiple Nicotinic Acetylcholine Receptor Conformational Equilibria. The Journal of Biological Chemistry, 276(29), 27791–27802.
- daCosta, C. J. B., Baenziger, J. E., & Ryan, S. E. (2010). Preparation of Reconstituted Acetylcholine Receptor Membranes Suitable for AFM Imaging of Lipid-protein Interactions. Journal of visualized experiments : JoVE, (36), 1779.
- Abou-Donia, M. B., & Menzel, D. B. (1974). Kinetic study of acetylcholinesterase (AChE) inhibition mechanism with compound 4b. Biochemical pharmacology, 23(19), 2693–2703.
- Damle, V. N., McLaughlin, M., & Karlin, A. (1978). Bromoacetylcholine as an affinity label of the acetylcholine receptor from Torpedo californica.
- Karlin, A. (2002). Emerging structure of the nicotinic acetylcholine receptors. Nature Reviews Neuroscience, 3(2), 102–114.
- Rosen, G. M., Rauckman, E. J., & Hord, W. M. (1977). Kinetics of inhibition of acetylcholinesterase by spin labeled acetylcholine analogs. General Pharmacology: The Vascular System, 8(3), 195–200.
- Whiting, P. J., & Lindstrom, J. M. (1988). Characterization of Bovine and Human Neuronal Nicotinic Acetylcholine Receptors Using Monoclonal Antibodies. Journal of Neuroscience, 8(9), 3395–3404.
- Atassi, M. Z., & Manshouri, T. (1988). Mapping by synthetic peptides of the binding sites for acetylcholine receptor on alpha-bungarotoxin. Journal of Protein Chemistry, 7(5), 655–666.
- Middleton, R. E., & Cohen, J. B. (2001). Identification of amino acids in the nicotinic acetylcholine receptor agonist binding site and ion channel photolabeled by 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]benzoylcholine, a novel photoaffinity antagonist. Biochemistry, 40(45), 13735–13746.
- Young, E. F., Ralston, E., Blake, J., Ramachandran, J., Hall, Z. W., & Stroud, R. M. (1985). Topological mapping of acetylcholine receptor: evidence for a model with five transmembrane segments and a cytoplasmic COOH-terminal peptide.
- Green, W. N., & Claudio, T. (1993). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Cell, 74(1), 57–69.
- Rosenberry, T. L. (1975). Acetylcholinesterase kinetics. Advances in enzymology and related areas of molecular biology, 43, 103–218.
- Changeux, J. P., Podleski, T. R., & Wofsy, L. (1967). Affinity labeling of the acetylcholine-receptor.
- Van der Kloot, W., & Balezina, O. (1996). Bromoacetylcholine and acetylcholinesterase introduced via liposomes into motor nerve endings block increases in quantal size. Pflugers Archiv : European journal of physiology, 432(3), 413–418.
- Roskoski, R. (1974). Choline acetyltransferase. Reversible inhibition by bromoacetyl coenzyme A and bromoacetylcholine. Biochemistry, 13(25), 5141–5144.
- Yanuar, H. (2003). Kinetics of the Acetylcholinesterase (AchE) Inhibition. Indonesian Journal of Chemistry, 3(3), 131-135.
- Moroni, M., Zwart, R., Sher, E., Cassels, B. K., & Bermudez, I. (2006). The (α4)3(β2)2 Stoichiometry of the Nicotinic Acetylcholine Receptor Predominates in the Rat Motor Cortex. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(23), 6132–6135.
- Elgoyhen, A. B., Johnson, D. S., Boulter, J., Vetter, D. E., & Heinemann, S. (2001). Stoichiometry of the α9α10 Nicotinic Cholinergic Receptor. The Journal of Neuroscience, 21(RC123), 1–6.
- Loo, J. A., & Loo, R. R. O. (2023). Selective Probing of Acidic Amino Acid Residues for Protein Structural Analysis by Covalent Labeling and Mass Spectrometry. Analytical chemistry, 95(51), 18635–18644.
- Atassi, M. Z., & Mulac-Jericevic, B. (1988). Mapping by synthetic peptides of the binding sites for acetylcholine receptor on alpha-bungarotoxin. Journal of protein chemistry, 7(5), 655–666.
- Irving, H. R., & Gehring, C. A. (2021). Amino acid motifs for the identification of novel protein interactants. Frontiers in Plant Science, 12, 691605.
- Siegel, G. J., Agranoff, B. W., Albers, R. W., & Molinoff, P. B. (Eds.). (1994). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (5th ed.). Raven Press.
- La-goutte, I. (2019, July 14). 1.5: Amino Acid Analysis and Chemical Sequencing. Chemistry LibreTexts.
- Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Stoichiometry of the Heteromeric Nicotinic Receptors of the Renshaw Cell. The Journal of Neuroscience, 29(12), 3664–3674.
-
National Center for Biotechnology Information. (n.d.). Bromo-acetylcholine bromide. PubChem Compound Database. Retrieved from [Link]
- Reddit. (2019, December 12). Help identifying amino acid residues in this figure. r/chemhelp.
- daCosta, C. J., & Sine, S. M. (2015). Stoichiometry for α-bungarotoxin block of α7 acetylcholine receptors.
Sources
- 1. Discovery of the First Neurotransmitter Receptor: The Acetylcholine Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity labeling of the acetylcholine receptor in the electroplax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromoacetylcholine as an affinity label of the acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of the acetylcholine receptor by affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stoichiometry of the ligand-binding sites in the acetylcholine-receptor oligomer from muscle and from electric organ. Measurement by affinity alkylation with bromoacetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Monoclonal antibodies as probes of acetylcholine receptor structure. 1. Peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Bromoacetylcholine and acetylcholinesterase introduced via liposomes into motor nerve endings block increases in quantal size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of inhibition of acetylcholinesterase by spin labeled acetylcholine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetylcholinesterase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
